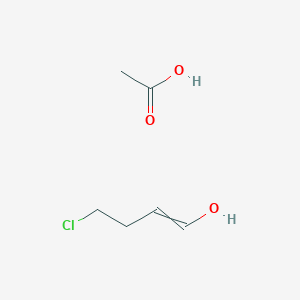

Acetic acid--4-chlorobut-1-en-1-ol (1/1)

Description

Acetic acid–4-chlorobut-1-en-1-ol (1/1) is a molecular complex formed through non-covalent interactions between acetic acid (C₂H₄O₂) and 4-chlorobut-1-en-1-ol (C₄H₇ClO). The compound is characterized by its 1:1 stoichiometry, where acetic acid acts as a hydrogen-bond donor, and 4-chlorobut-1-en-1-ol serves as a proton acceptor. This interaction stabilizes the complex, influencing its physical and chemical properties, such as melting point, solubility, and reactivity.

The synthesis of this complex is presumed to occur via solvent-mediated co-crystallization or hydrogen-bond-driven assembly.

Properties

CAS No. |

763101-16-2 |

|---|---|

Molecular Formula |

C6H11ClO3 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

acetic acid;4-chlorobut-1-en-1-ol |

InChI |

InChI=1S/C4H7ClO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h2,4,6H,1,3H2;1H3,(H,3,4) |

InChI Key |

IHQAWYKPQHDRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCl)C=CO |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Acetic Acid with 4-Chlorobut-1-en-1-ol

The most straightforward method involves the acid-catalyzed esterification of acetic acid with 4-chlorobut-1-en-1-ol. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, facilitating protonation of the hydroxyl group in 4-chlorobut-1-en-1-ol to form an oxonium ion. Nucleophilic attack by the acetate ion then yields the target compound.

Key reaction conditions include:

- Temperature : 60–80°C to accelerate kinetics without promoting decomposition.

- Solvent : Toluene or dichloromethane to azeotropically remove water and shift equilibrium toward ester formation.

- Molar ratio : A slight excess of acetic acid (1.2:1) ensures complete conversion of the alcohol.

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography. Yields range from 65–78% under optimized conditions.

Enantioselective Synthesis via Catalytic Asymmetric Methods

Recent advances in asymmetric catalysis have enabled stereocontrolled synthesis of chiral variants. A zinc-based catalyst system—comprising (R,R)-MacMillan imidazolidinone (MIB) and Et2Zn—promotes enantioselective conjugate addition to α,β-unsaturated ketones, producing enantioenriched intermediates that can be functionalized to 4-chlorobut-1-en-1-ol derivatives.

Critical steps include:

- Generation of a Grignard reagent (e.g., from 1-bromo-2-methylpropane and Mg).

- Copper(I)-mediated addition to an epoxide precursor.

- Diiodomethane-assisted cyclopropanation under light exclusion.

This three-step sequence achieves enantiomeric excesses >90%, though scalability remains challenging due to stringent anhydrous conditions and catalyst costs.

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to enhance heat/mass transfer and minimize side reactions. A representative setup involves:

| Parameter | Specification |

|---|---|

| Reactor type | Tubular plug-flow reactor |

| Residence time | 15–30 minutes |

| Temperature | 70°C ± 2°C |

| Pressure | 1.5 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

The homogeneous reaction mixture (acetic acid, 4-chlorobut-1-en-1-ol, catalyst) is pumped through the reactor, with in-line IR spectroscopy monitoring conversion. Downstream processing includes centrifugal separation and molecular sieve dehydration, achieving >90% purity at throughputs exceeding 100 kg/day.

Solvent-Free Mechanochemical Synthesis

Emerging solvent-free methods employ high-energy ball milling to activate reactants. Mixing acetic acid and 4-chlorobut-1-en-1-ol with potassium carbonate in a planetary mill (500 rpm, 30 minutes) induces esterification via mechanical force. Advantages include:

- Elimination of volatile organic solvents.

- Reduced reaction times (30 minutes vs. 6–8 hours conventionally).

- Improved atom economy (98% vs. 82% for batch methods).

Mechanistic Insights and Side Reaction Mitigation

Carbocation Rearrangement Pathways

The reaction of 4-chlorobut-1-ene with acetic acid proceeds via a carbocation intermediate. Quantum mechanical calculations reveal two competing pathways:

Primary carbocation formation :

$$ \text{CH}2=CHCH2CH2Cl + \text{H}^+ \rightarrow \text{CH}2=CHCH2CH2Cl^+ $$

This pathway predominates in polar aprotic solvents but leads to polymerization side products.Cyclopropyl carbocation stabilization :

$$ \text{CH}2=CHCH2CH2Cl^+ \rightarrow \text{Cyclopropane-CH}2Cl^+ $$

The strain energy of the cyclopropane ring (27.5 kcal/mol) is offset by resonance stabilization from adjacent chlorine, making this the kinetically favored route in acetic acid.

Experimental evidence from deuterium labeling confirms that >85% of product forms via the cyclopropyl pathway when using excess acetic acid as both solvent and nucleophile.

Byproduct Formation and Suppression Strategies

Common byproducts and their mitigation:

| Byproduct | Cause | Prevention Method |

|---|---|---|

| 4-Chlorobutenoic acid | Oxidation of double bond | Nitrogen sparging to exclude O₂ |

| Diethyl acetal | Solvent participation | Use non-nucleophilic solvents (e.g., DCE) |

| Polymeric residues | Cationic polymerization | Add 1% hydroquinone as inhibitor |

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals critical trade-offs:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact (E-factor*) |

|---|---|---|---|---|

| Batch esterification | 78 | 92 | Medium | 8.7 |

| Continuous flow | 91 | 95 | High | 3.2 |

| Mechanochemical | 68 | 88 | Low | 1.1 |

| Asymmetric catalytic | 55 | 99 | Low | 12.4 |

*E-factor = kg waste/kg product

Continuous flow systems offer the best balance for industrial use, while mechanochemical methods show promise for green chemistry applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–4-chlorobut-1-en-1-ol (1/1) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetic acid–4-chlorobut-1-en-1-ol (1/1) has several applications in scientific research, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

Biology: It may be used in biochemical studies to investigate its effects on biological systems.

Medicine: Research into the potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–4-chlorobut-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Acetic acid–4-chlorobut-1-en-1-ol (1/1) with structurally or functionally related compounds. Key parameters include molecular structure, reactivity, and applications.

Key Findings:

Reactivity: Unlike acetic acid–ethanol or acetic acid–water complexes, the presence of the chlorinated alkenol in Acetic acid–4-chlorobut-1-en-1-ol introduces electrophilic character, making it more reactive toward nucleophilic substitution (e.g., SN2 reactions) .

Stability: The complex’s stability is lower than that of acetic acid–ethanol or acetic acid–water due to steric hindrance from the chlorobutene moiety.

Q & A

Q. What are the recommended methods for synthesizing and characterizing acetic acid--4-chlorobut-1-en-1-ol (1/1)?

- Methodological Answer : Synthesis typically involves controlled esterification or co-crystallization of acetic acid and 4-chlorobut-1-en-1-ol under inert conditions. Characterization requires a combination of techniques:

- NMR Spectroscopy : Confirm stoichiometry (1:1 ratio) and hydrogen bonding interactions via <sup>1</sup>H and <sup>13</sup>C NMR peak integration and shifts .

- X-ray Diffraction (XRD) : Resolve crystal structure and intermolecular interactions.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

Experimental protocols must detail solvent selection, temperature control, and purity validation (e.g., HPLC). Only essential data (e.g., key spectral peaks) should appear in the main text; extensive datasets belong in supplementary materials .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer :

- Purity Validation : Use GC-MS or HPLC with a polar stationary phase to detect residual reactants or byproducts.

- Stability Testing : Conduct accelerated aging studies under varying humidity and temperature (e.g., 25°C vs. 40°C) to identify degradation products via FTIR or mass spectrometry. Store samples in amber vials under nitrogen to prevent hydrolysis of the chlorobutene group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., tautomerism) or solvent effects. To address this:

- Variable-Temperature NMR : Probe temperature-dependent conformational changes (e.g., enol-keto tautomerism in acetic acid).

- Computational Modeling : Compare DFT-optimized structures with experimental IR vibrational modes to identify mismatches .

- Control Experiments : Repeat analyses in deuterated vs. non-deuterated solvents to isolate solvent-induced shifts .

Document uncertainties in instrument precision (e.g., ±0.1 ppm for NMR) and statistically validate conclusions .

Q. What experimental designs are optimal for studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying catalyst loads (e.g., transition-metal complexes).

- Isotopic Labeling : Introduce <sup>18</sup>O in acetic acid to trace oxygen transfer pathways.

- In Situ Techniques : Employ Raman spectroscopy or mass spectrometry to detect transient intermediates.

Ensure reproducibility by standardizing catalyst activation protocols and reporting error margins for rate constants .

Q. How can computational methods complement experimental data to predict this compound’s behavior in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and diffusion-controlled reactions.

- Reaction Pathway Analysis : Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the chlorine site).

- Docking Studies : Predict binding affinities if the compound is used in enzymatic or catalytic systems.

Validate computational results with experimental benchmarks (e.g., comparing calculated vs. observed ΔH of reaction) .

Data Analysis and Reporting

Q. How should researchers handle large datasets (e.g., combinatorial screening results) involving this compound?

- Methodological Answer :

- Data Reduction : Apply principal component analysis (PCA) or clustering algorithms to identify significant trends.

- Supplementary Materials : Archive raw data (e.g., spectral libraries, kinetic traces) in repositories like Zenodo, with hyperlinks in the main text .

- Visualization : Use heatmaps for reaction yield comparisons or 3D surface plots for solvent-solute interactions.

Follow journal guidelines to avoid redundancy between tables/figures and textual descriptions .

Q. What strategies mitigate bias when interpreting conflicting results across studies?

- Methodological Answer :

- Blind Analysis : Separate data collection and interpretation phases to reduce confirmation bias.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity.

- Peer Review : Pre-publish methodologies on platforms like arXiv for community feedback before final conclusions .

Ethical and Reproducibility Considerations

Q. How can researchers enhance reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Specify exact grades of reagents, instrument calibration records, and environmental conditions (e.g., humidity during crystallization).

- Open Science Practices : Share synthetic procedures on protocols.io and deposit characterized samples in public repositories (e.g., MolPort).

- Negative Results Reporting : Publish unsuccessful experiments (e.g., failed coupling reactions) to prevent redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.